6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-fluoro-5-methoxycarbonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: De-fluorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Picolinic Acid: A simpler analog without the fluoro and methoxycarbonyl groups.
Picloram: A herbicide with a similar picolinic acid backbone but different substituents.
Halauxifen-methyl: Another picolinic acid derivative used as a herbicide.
Uniqueness: 6-Amino-3-(3-fluoro-5-methoxycarbonylphenyl)picolinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and methoxycarbonyl groups enhance its reactivity and potential for diverse applications compared to simpler analogs .
Properties
IUPAC Name |
6-amino-3-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)8-4-7(5-9(15)6-8)10-2-3-11(16)17-12(10)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSNJZRSJWUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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